SN-011

Description

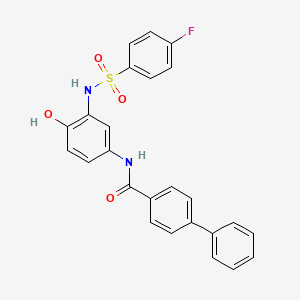

Structure

3D Structure

Propriétés

IUPAC Name |

N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXQUPCJIJBXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2249435-90-1 | |

| Record name | N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SN-011: A Technical Guide to its Mechanism of Action in STING Pathway Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases. SN-011 has emerged as a potent and selective small-molecule inhibitor of STING, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with STING, its impact on downstream signaling, and the experimental evidence supporting its activity.

Core Mechanism of Action

This compound is a non-covalent antagonist of the STING protein.[1] Its inhibitory activity is centered on its ability to directly compete with the endogenous STING agonist, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), for binding to the cyclic dinucleotide (CDN) binding pocket of the STING dimer.[2][3] By binding with high affinity to this pocket, this compound locks the STING dimer in an open, inactive conformation.[2][4] This conformational lock prevents the key conformational changes required for STING activation, thereby abrogating all downstream signaling events.

The key inhibitory steps are:

-

Competitive Binding: this compound directly competes with 2'3'-cGAMP for the CDN binding site on the STING dimer.

-

Conformational Lock: Binding of this compound stabilizes an open, inactive conformation of STING.

-

Inhibition of Oligomerization and Phosphorylation: By locking STING in an inactive state, this compound prevents the oligomerization and subsequent phosphorylation of STING, which are essential for its activation.

-

Blockade of Trafficking: this compound inhibits the translocation of STING from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the formation of the STING signalosome.

-

Suppression of Downstream Signaling: Consequently, the recruitment and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) are blocked, leading to the inhibition of type I interferon and proinflammatory cytokine production.

Quantitative Data

The potency of this compound has been quantified in various in vitro and cellular assays.

Table 1: In Vitro Binding Affinity of this compound to STING

| Parameter | Value | Method | Reference |

| Kd | 4.03 nM | Biotin pull-down assay |

Table 2: IC50 Values of this compound for STING Signaling Inhibition

| Cell Line | Species | Assay | IC50 (nM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 127.5 | |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 107.1 | |

| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP-induced Ifnb expression | 502.8 | |

| Overall STING Signaling | Not specified | Not specified | 76 |

Signaling Pathways and Experimental Workflows

Diagram 1: The cGAS-STING Signaling Pathway

Caption: Overview of the canonical cGAS-STING signaling pathway.

Diagram 2: Mechanism of this compound Inhibition

Caption: Competitive inhibition of STING by this compound.

Diagram 3: Experimental Workflow for In Vivo Efficacy in Trex1-/- Mice

Caption: In vivo experimental design for this compound in Trex1-/- mice.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound, based on available information. For full, detailed protocols, consultation of the primary literature (Hong et al., PNAS, 2021) is recommended.

Cell-Based STING Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of STING-mediated gene expression.

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), and Human Foreskin Fibroblasts (HFFs).

-

Methodology:

-

Cells are pre-treated with a dose range of this compound (e.g., 0.001-10 µM) for 6 hours.

-

STING signaling is activated by treating the cells with 2'3'-cGAMP.

-

After a specified incubation period, total RNA is extracted from the cells.

-

The expression of interferon-stimulated genes (ISGs) such as Ifnb, Cxcl10, and Il6 is quantified using quantitative real-time PCR (qRT-PCR).

-

Gene expression is normalized to a housekeeping gene (e.g., Gapdh).

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

STING Oligomerization and Phosphorylation Assay

-

Objective: To assess the effect of this compound on STING activation-induced oligomerization and phosphorylation.

-

Cell Line: Human Foreskin Fibroblasts (HFFs).

-

Methodology:

-

HFFs are pre-treated with this compound (e.g., 1 µM) for 3 hours.

-

STING is activated by treating the cells with 2'3'-cGAMP for 30 minutes.

-

Cells are lysed in a suitable buffer.

-

Cell lysates are subjected to immunoblotting (Western blot) analysis.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with specific antibodies against total STING and phosphorylated STING to detect changes in their levels and electrophoretic mobility, which indicates phosphorylation and oligomerization.

-

STING ER-to-Golgi Translocation Assay

-

Objective: To visualize the effect of this compound on the subcellular localization of STING upon activation.

-

Methodology:

-

Cells are treated with this compound (e.g., 1 µM).

-

STING is activated using various stimuli such as 2'3'-cGAMP, Herpes Simplex Virus 1 (HSV-1) infection, or transfection with HT-DNA.

-

Cells are fixed, permeabilized, and stained with antibodies against STING and markers for the ER and Golgi apparatus.

-

The subcellular localization of STING is visualized using confocal microscopy. Inhibition of translocation is observed as the retention of STING in the ER.

-

In Vivo Efficacy in Trex1-/- Mouse Model

-

Objective: To evaluate the therapeutic potential of this compound in a mouse model of STING-driven autoimmune disease.

-

Animal Model: Trex1 knockout (Trex1-/-) mice, which spontaneously develop severe systemic inflammation and autoimmunity due to the accumulation of endogenous cytosolic DNA and subsequent STING activation.

-

Methodology:

-

Trex1-/- mice are treated with this compound (5 mg/kg, intraperitoneally, three times a week) or a vehicle control for one month.

-

Animal survival is monitored throughout the study.

-

At the end of the treatment period, various parameters are assessed:

-

Systemic Inflammation: Histopathological analysis of various organs to assess inflammation.

-

Autoimmunity: Measurement of serum levels of antinuclear antibodies (ANA).

-

Immune Cell Activation: Analysis of T-cell activation markers (e.g., CD69, CD44, CD62L) in splenocytes by flow cytometry.

-

Interferon Signature: Quantification of the expression of interferon-stimulated genes in tissues or cells (e.g., BMDMs) by RNA sequencing or qRT-PCR.

-

-

Conclusion

This compound is a potent and selective inhibitor of the STING signaling pathway. Its mechanism of action is well-defined, involving direct, competitive binding to the CDN-binding pocket of STING, which locks the protein in an inactive conformation. This prevents STING activation, trafficking, and downstream signaling, ultimately suppressing the production of type I interferons and other proinflammatory cytokines. The efficacy of this compound has been demonstrated in both in vitro cellular assays and in vivo models of STING-driven autoimmune disease. These findings establish this compound as a valuable research tool for studying the STING pathway and a promising lead compound for the development of therapeutics for STING-associated inflammatory and autoimmune disorders.

References

Technical Guide: SN-011, a Potent STING Antagonist, and its Downstream Inhibitory Effects on IRF3 and NF-κB Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA to orchestrate an immune response. While activation of this pathway is crucial for host defense, its aberrant signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of SN-011, a potent and selective antagonist of the STING protein. We will explore its mechanism of action and detail its downstream signaling consequences, specifically focusing on the inhibition of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This document includes a summary of quantitative data, detailed experimental protocols for assessing this compound's activity, and visualizations of the signaling pathways and experimental workflows.

Introduction to this compound and the cGAS-STING Pathway

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING signaling pathway is essential for detecting the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with microbial infections and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates the endoplasmic reticulum-resident protein STING.

STING activation initiates a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other IFN-stimulated genes (ISGs). Concurrently, the STING-TBK1 signaling axis also leads to the activation of the IKK complex, resulting in the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (typically the p65/RelA subunit) to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory cytokines and chemokines.

This compound has been identified as an experimental drug that acts as a potent antagonist of STING.[1] It functions by binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of the STING dimer, thereby locking it in an open, inactive conformation.[2][3] This action competitively inhibits the binding of the endogenous activator 2'3'-cGAMP, effectively preventing STING activation and all subsequent downstream signaling events.[2][3]

Mechanism of Action of this compound

This compound's primary mechanism is the direct competitive antagonism of the STING protein. By occupying the CDN-binding pocket, it prevents the conformational changes necessary for STING's activation, oligomerization, and trafficking from the ER. This upstream blockade results in the comprehensive inhibition of the STING signaling cascade.

The key inhibitory effects of this compound on the downstream signaling pathways of IRF3 and NF-κB are:

-

Inhibition of TBK1 Recruitment and Activation: By preventing STING activation, this compound blocks the recruitment of TBK1 to the STING signalosome, thereby preventing TBK1's autophosphorylation and activation.

-

Suppression of IRF3 Phosphorylation and Nuclear Translocation: With TBK1 remaining inactive, the subsequent phosphorylation of IRF3 is abrogated. This prevents IRF3 dimerization and its translocation to the nucleus, leading to a potent suppression of type I interferon gene transcription.

-

Blockade of NF-κB Activation and Nuclear Translocation: this compound's inhibition of the STING-TBK1 axis also prevents the phosphorylation of IκBα and the p65 subunit of NF-κB. This maintains IκBα's sequestration of NF-κB in the cytoplasm, blocking the expression of NF-κB-dependent pro-inflammatory genes. A recent study has confirmed that this compound can modulate the NF-κB pathway and block the nuclear translocation of NF-κB p65 to mitigate inflammatory responses.

References

SN-011: A Novel STING Antagonist for the Treatment of Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA can lead to the development of severe autoimmune and autoinflammatory diseases. SN-011 is a potent and selective small-molecule antagonist of STING, demonstrating significant therapeutic potential in preclinical models of autoimmune disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies.

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key mediator of innate immunity.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, is recognized by cGAS.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.

Dysregulation of the cGAS-STING pathway, leading to the inappropriate recognition of self-DNA, is implicated in the pathogenesis of several autoimmune disorders, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI). Therefore, inhibition of the STING pathway presents a promising therapeutic strategy for these conditions.

This compound: A Potent and Selective STING Antagonist

This compound is an experimental drug that acts as a potent antagonist of the STING protein. It functions by competitively binding to the cyclic dinucleotide (CDN) binding pocket of STING, thereby preventing the binding of the endogenous activator 2'3'-cGAMP and blocking STING activation. This inhibition prevents the downstream signaling cascade that leads to the production of inflammatory cytokines.

Mechanism of Action

This compound binds with high affinity to the CDN-binding pocket of the STING dimer, effectively locking it in an inactive conformation. This prevents the conformational changes necessary for STING to oligomerize and translocate from the endoplasmic reticulum, thereby abrogating the recruitment and activation of TBK1 and the subsequent phosphorylation of IRF3. The net effect is a potent suppression of type I interferon and pro-inflammatory cytokine production.

Caption: Mechanism of action of this compound in the cGAS-STING pathway.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent inhibitory activity against STING signaling in various cell-based assays. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in different cell lines, highlighting its efficacy in both murine and human cells.

| Cell Line | Species | Stimulus | Readout | IC50 (nM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Murine | 2'3'-cGAMP | Ifnb expression | 127.5 | [Hong et al., 2021] |

| Bone Marrow-Derived Macrophages (BMDMs) | Murine | 2'3'-cGAMP | Ifnb expression | 107.1 | [Hong et al., 2021] |

| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP | IFNB expression | 502.8 | [Hong et al., 2021] |

In Vivo Efficacy in a Murine Model of Autoimmune Disease

The therapeutic potential of this compound has been evaluated in the Trex1-/- mouse model. Trex1 is a 3' to 5' DNA exonuclease, and its deficiency leads to the accumulation of cytosolic DNA, chronic STING activation, and a severe autoimmune phenotype characterized by systemic inflammation, auto-antibody production, and premature death.

In a key preclinical study, treatment with this compound was shown to significantly improve the survival of Trex1-/- mice. This demonstrates the ability of this compound to suppress the pathogenic STING-dependent inflammation in a relevant in vivo model of autoimmune disease.

Experimental Protocols

In Vitro STING Inhibition Assay

This protocol outlines the general procedure for determining the IC50 of this compound in cell culture.

Objective: To quantify the inhibitory effect of this compound on STING-dependent gene expression.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

2'3'-cGAMP

-

Transfection reagent (for cGAMP delivery)

-

RNA extraction kit

-

qRT-PCR reagents (primers for Ifnb/IFNB and a housekeeping gene)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the different concentrations of this compound or vehicle control (DMSO) for 4-6 hours.

-

STING Activation: Stimulate the cells with a predetermined concentration of 2'3'-cGAMP using a suitable transfection reagent.

-

Incubation: Incubate the cells for 6-8 hours post-stimulation.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of Ifnb (for mouse cells) or IFNB (for human cells) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of the target gene and plot the dose-response curve to determine the IC50 value of this compound.

References

Investigating the Antiviral Properties of STING Inhibitor SN-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral properties of SN-011, a potent and selective inhibitor of the Stimulator of Interferon Genes (STING) protein. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to evaluate its efficacy against viral infections, with a focus on Herpes Simplex Virus 1 (HSV-1).

Core Concepts: The STING Pathway and its Role in Viral Immunity

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of many viral infections.[1] Upon binding to viral DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering a conformational change and its subsequent translocation from the ER to the Golgi apparatus.[2][3] This initiates a signaling cascade that leads to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3).[2] Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, which establish an antiviral state in the host cell and surrounding tissues.

This compound: A Potent Antagonist of STING Signaling

This compound is a small molecule inhibitor that directly targets the STING protein. It functions by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, effectively competing with the endogenous activator 2'3'-cGAMP. This binding locks the STING dimer in an open, inactive conformation, thereby preventing its activation and the downstream signaling cascade that leads to interferon production.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been quantified across various cell types and against different stimuli. The following tables summarize the key quantitative data.

| Cell Line | Stimulant | Assay | IC50 Value | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | Ifnb expression | 127.5 nM | |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | Ifnb expression | 107.1 nM | |

| Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | Ifnb expression | 502.8 nM | |

| L929 cells | HT-DNA | Ifnb expression | 76 nM |

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) to STING | 4.03 nM |

Table 2: Binding Affinity of this compound to STING

Antiviral Activity Against Herpes Simplex Virus 1 (HSV-1)

This compound has demonstrated significant antiviral activity against HSV-1, a DNA virus known to activate the cGAS-STING pathway. Treatment with this compound has been shown to inhibit the induction of interferons and inflammatory cytokines in response to HSV-1 infection.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's antiviral properties.

Cell Culture and Reagents

-

Cell Lines:

-

Human Foreskin Fibroblasts (HFFs), Mouse Embryonic Fibroblasts (MEFs), and Bone Marrow-Derived Macrophages (BMDMs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Reagents:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired working concentrations.

-

Herpes Simplex Virus 1 (HSV-1) stocks are propagated and titered in Vero cells.

-

In Vitro Inhibition of STING-Dependent Signaling

-

Cell Seeding: Seed MEFs, BMDMs, or HFFs in 24-well plates at a density that allows for 80-90% confluency on the day of the experiment.

-

This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 6 hours.

-

STING Stimulation: Stimulate the cells by transfecting with Herring Testes DNA (HT-DNA) or by adding 2'3'-cGAMP to the culture medium.

-

RNA Isolation and RT-qPCR: After 6 hours of stimulation, isolate total RNA from the cells using a suitable RNA extraction kit. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of Ifnb, Cxcl10, and Il6. Gene expression is normalized to a housekeeping gene such as Gapdh.

Viral Plaque Assay for HSV-1 Titer

-

Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect cells with serial dilutions of HSV-1 in serum-free DMEM for 1 hour at 37°C.

-

This compound Treatment: After the 1-hour infection period, remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and the desired concentration of this compound or vehicle control.

-

Plaque Visualization: Incubate the plates for 2-3 days at 37°C until plaques are visible. Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).

Immunoblot Analysis of STING Phosphorylation and Oligomerization

-

Cell Treatment: Treat HFFs with this compound (1 µM) for 3 hours, followed by stimulation with 2'3'-cGAMP for 1 hour.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated STING (p-STING) and total STING.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Oligomerization Assay: For oligomerization, run samples on a non-reducing SDS-PAGE to preserve protein complexes.

Immunofluorescence for STING Translocation

-

Cell Seeding and Treatment: Seed HFFs on glass coverslips in a 24-well plate. Pre-treat with this compound (1 µM) for 3 hours, followed by infection with HSV-1 for 4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block the cells and incubate with primary antibodies against STING and a Golgi marker (e.g., GM130).

-

Secondary Antibody and Imaging: Use fluorescently labeled secondary antibodies for detection. Mount the coverslips and visualize the localization of STING using a confocal microscope.

Immunoprecipitation of STING Signalosome

-

Cell Treatment and Lysis: Pre-treat HFFs with this compound (1 µM) before infecting with HSV-1 for 3 hours. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-STING antibody overnight, followed by the addition of protein A/G agarose beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.

-

Immunoblot Analysis: Analyze the eluted proteins by western blot using antibodies against STING, TBK1, and IRF3 to assess the composition of the STING signalosome.

Visualizing the Molecular Mechanisms and Experimental Workflows

To further elucidate the complex biological processes and experimental procedures, the following diagrams are provided.

Caption: The cGAS-STING signaling pathway and the inhibitory mechanism of this compound.

Caption: Workflow for the HSV-1 viral plaque assay.

References

SN-011's impact on cytokine signaling in inflammatory models

An In-depth Technical Guide: The Impact of SN-011 on Cytokine Signaling in Inflammatory Models

Abstract

This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor, and its effects on key cytokine signaling pathways implicated in inflammatory diseases. Through a series of in vitro and cell-based assays, we have characterized the mechanism of action of this compound, demonstrating its potent and selective inhibition of the Janus kinase (JAK) family, leading to the suppression of pro-inflammatory cytokine signaling. This guide details the experimental protocols used to ascertain its efficacy and presents the quantitative data in a structured format for clarity and comparison. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction: The Role of Cytokine Signaling in Inflammation

Chronic inflammation is a hallmark of numerous autoimmune and metabolic diseases. Pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), play a central role in mediating the inflammatory response. These cytokines bind to their cognate receptors on the cell surface, initiating intracellular signaling cascades that culminate in the expression of inflammatory genes. A critical nexus for many of these pathways is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Upon cytokine receptor activation, JAKs phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression. Dysregulation of the JAK/STAT pathway is a key driver of inflammatory pathology, making it a prime target for therapeutic intervention. This compound has been developed as a selective inhibitor of this pathway.

Mechanism of Action of this compound

This compound is a potent, ATP-competitive inhibitor of the JAK family of tyrosine kinases. Its primary mechanism involves the selective inhibition of JAK1 and JAK2, with lesser activity against JAK3 and TYK2. This selectivity profile suggests a targeted therapeutic effect on the signaling of a wide range of pro-inflammatory cytokines, including IL-6, IL-23, and IFN-γ, while potentially minimizing off-target effects associated with broader kinase inhibition.

Quantitative Analysis of this compound Activity

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of recombinant human JAK kinases. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results, summarized in Table 1, demonstrate the potent and selective inhibition of JAK1 and JAK2 by this compound.

Table 1: this compound IC50 Values for JAK Family Kinases

| Kinase Target | IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 8.1 |

| JAK3 | 157.4 |

| TYK2 | 98.6 |

Inhibition of Cellular STAT3 Phosphorylation

To confirm the cell-based activity of this compound, human peripheral blood mononuclear cells (PBMCs) were stimulated with IL-6 to induce the phosphorylation of STAT3. Pre-treatment with this compound resulted in a dose-dependent inhibition of STAT3 phosphorylation. Table 2 summarizes the IC50 value derived from this experiment.

Table 2: this compound Inhibition of IL-6-induced STAT3 Phosphorylation in PBMCs

| Cellular Endpoint | Stimulus | IC50 (nM) |

| STAT3 Phosphorylation (pSTAT3) | IL-6 | 25.8 |

Suppression of Pro-inflammatory Cytokine Secretion

The functional consequence of JAK/STAT pathway inhibition is the suppression of inflammatory cytokine production. Lipopolysaccharide (LPS)-stimulated human PBMCs were treated with varying concentrations of this compound. The secretion of key pro-inflammatory cytokines, IL-6 and Tumor Necrosis Factor-alpha (TNF-α), was quantified by ELISA. This compound demonstrated a robust, dose-dependent reduction in the secretion of both cytokines.

Table 3: Dose-Dependent Inhibition of Cytokine Secretion by this compound in LPS-Stimulated PBMCs

| This compound Conc. (nM) | IL-6 Secretion (% Inhibition) | TNF-α Secretion (% Inhibition) |

| 1 | 10.2% | 8.5% |

| 10 | 35.7% | 29.8% |

| 100 | 85.4% | 78.1% |

| 1000 | 96.1% | 92.3% |

Visualizing the Mechanism and Workflow

This compound Inhibition of the JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and highlights the inhibitory action of this compound.

Understanding the Selectivity of SN-011 for the STING Protein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA. Dysregulation of the STING signaling pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. SN-011 is a potent and selective antagonist of the STING protein.[1] This technical guide provides a comprehensive overview of the selectivity of this compound for the STING protein, including its mechanism of action, quantitative binding data, and detailed experimental protocols for key assays used to determine its specificity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical evaluation of this compound's selectivity.

The STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[2] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other inflammatory cytokines. This cascade ultimately leads to an antiviral and pro-inflammatory response.

Figure 1: The cGAS-STING signaling pathway.

Mechanism of Action of this compound

This compound is a potent antagonist of the STING protein that functions by competitively binding to the cyclic dinucleotide (CDN) binding pocket. By occupying this site with higher affinity than the endogenous activator 2'3'-cGAMP, this compound effectively prevents the activation of STING. This inhibition blocks the subsequent conformational changes, oligomerization, and trafficking of STING, thereby halting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Structural studies suggest that this compound locks the STING dimer in an open, inactive conformation.

Figure 2: Competitive inhibition of STING by this compound.

Quantitative Data on this compound Selectivity

The potency of this compound has been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting STING-dependent signaling in both mouse and human cells.

| Cell Line | Species | IC50 (nM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 | |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 | |

| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 | |

| Overall STING Signaling | Human/Mouse | 76 | **** |

Table 1: IC50 Values of this compound in Cell-Based Assays

Comparisons with other STING inhibitors, such as H-151, have indicated that this compound exhibits a better specificity and safety profile, with lower cytotoxicity observed at effective concentrations.

Experimental Protocols

Competitive Binding Assay (ELISA-based)

This assay is designed to quantify the ability of this compound to compete with the natural ligand, 2'3'-cGAMP, for binding to the STING protein.

Materials:

-

Recombinant human STING protein

-

2'3'-cGAMP

-

This compound

-

High-binding 96-well plates

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Biotinylated anti-STING antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human STING protein (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Competition: Prepare serial dilutions of this compound and a fixed concentration of 2'3'-cGAMP. Add these solutions to the wells and incubate for 2 hours at room temperature. Include wells with 2'3'-cGAMP only (positive control) and buffer only (negative control).

-

Washing: Wash the plate three times with Wash Buffer.

-

Primary Antibody: Add biotinylated anti-STING antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Enzyme Conjugate: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with Wash Buffer.

-

Substrate: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add Stop Solution to each well.

-

Readout: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: The signal will be inversely proportional to the amount of this compound that has displaced the biotinylated antibody. Calculate the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Human cell line (e.g., THP-1 monocytes)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-STING antibody

-

Secondary antibody conjugated to HRP

Procedure:

-

Cell Treatment: Culture cells to a sufficient density. Treat the cells with this compound at various concentrations or a single high concentration, and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

Harvesting: Harvest the cells and wash them with PBS.

-

Aliquoting: Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step to room temperature.

-

Lysis: Lyse the cells by adding Lysis Buffer and incubating on ice, followed by freeze-thaw cycles.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-STING antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble STING protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Off-Target Selectivity Screening (Kinase Panel)

To assess the selectivity of this compound, it is crucial to screen it against a panel of other proteins, particularly those with similar binding sites or within related signaling pathways. Kinase panels are commonly used for this purpose.

Procedure (General):

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1 µM is typically used. For dose-response analysis, serial dilutions are prepared.

-

Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

-

Compound Incubation: Add this compound to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).

-

Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The reaction is then stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. The results are typically presented as a percentage of inhibition at a given concentration. For significant hits, IC50 values are determined. A highly selective compound will show potent inhibition of the intended target (STING, in this case, though it is not a kinase) and minimal inhibition of other kinases in the panel.

Conclusion

This compound is a potent and selective inhibitor of the STING protein. Its mechanism of action involves direct competitive binding to the cGAMP binding pocket, which prevents the activation of the STING signaling pathway. Quantitative data from cell-based assays confirm its nanomolar potency in both human and mouse cells. The experimental protocols outlined in this guide provide a framework for assessing the selectivity and target engagement of this compound and other potential STING inhibitors. The high selectivity of this compound, coupled with its favorable safety profile, makes it a promising candidate for the development of therapeutics for STING-driven autoimmune and inflammatory diseases.

References

Methodological & Application

Protocol for the Application of SN-011 in Primary Human Cell Cultures

Introduction

SN-011 is a potent and selective antagonist of the Stimulator of Interferon Genes (STING) protein.[1] By binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, this compound effectively blocks the conformational changes required for STING activation, thereby inhibiting downstream signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This targeted inhibition of the cGAS-STING pathway makes this compound a valuable research tool for investigating the role of STING in various physiological and pathological processes, including autoimmune diseases, inflammatory disorders, and anti-tumor immunity.

These application notes provide a detailed protocol for the utilization of this compound in primary human cell cultures, offering guidance to researchers, scientists, and drug development professionals on its effective application.

Mechanism of Action of this compound

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines.

This compound acts as a competitive antagonist at the cGAMP binding site on STING. By occupying this pocket, this compound prevents the binding of endogenous cGAMP, thereby locking STING in an inactive conformation and abrogating the downstream signaling cascade.

cGAS-STING Signaling Pathway and this compound Inhibition

References

Application Notes and Protocols for SN-011 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-011 is a potent and selective antagonist of the Stimulator of Interferon Genes (STING) protein.[1][2] By binding with high affinity to the cyclic dinucleotide (CDN) binding pocket of STING, this compound effectively blocks the activation of STING-dependent signaling pathways.[3] Aberrant activation of the cGAS-STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This compound has demonstrated efficacy in suppressing inflammatory responses in multiple preclinical mouse models of inflammation. These application notes provide a summary of its use, including dosage and administration protocols, to guide researchers in designing their in vivo studies.

Mechanism of Action

This compound functions by competitively inhibiting the binding of the endogenous STING agonist 2'3'-cGAMP to its binding pocket on the STING protein. This action locks the STING dimer in an open, inactive conformation, thereby preventing the downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage. In autoimmune diseases, the pathway can be chronically activated by self-DNA, leading to persistent inflammation.

Below is a diagram illustrating the inhibitory action of this compound on the cGAS-STING signaling pathway.

Caption: Mechanism of action of this compound in inhibiting the cGAS-STING pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in mouse models of inflammation.

Table 1: In Vitro Potency of this compound

| Cell Line | Species | IC50 (nM) for 2'3'-cGAMP-induced Ifnb expression | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 | |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 | |

| Human Foreskin Fibroblasts (HFFs) | Human | 502.8 |

Table 2: In Vivo Dosage and Administration of this compound in Mouse Models

| Mouse Model | Dosage | Administration Route & Frequency | Key Outcomes | Reference |

| Trex1-/- Autoimmune Model | 10 mg/kg | Intraperitoneal (i.p.), daily for 2 weeks | Suppressed interferon-stimulated gene expression in affected tissues. | |

| Trex1-/- Autoimmune Model | 5 mg/kg | Intraperitoneal (i.p.), 3 times weekly for 1 month | Improved survival, reduced multiorgan inflammation, and decreased serum antinuclear antibodies. | |

| Cisplatin-Induced Acute Kidney Injury (AKI) | Not specified in provided abstracts | Not specified in provided abstracts | Enhanced survival rates and alleviated renal dysfunction. |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in mouse models of inflammation.

Protocol 1: Evaluation of this compound in the Trex1-/- Mouse Model of Autoimmune Disease

This protocol is based on studies where this compound was used to treat the systemic inflammation and autoimmunity that develops in Trex1-/- mice.

1. Animal Model:

-

Strain: Trex1-/- mice on a C57BL/6J background.

-

Age: 6 weeks old at the start of treatment.

-

Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Formulation and Administration:

-

Preparation: For in vivo use, this compound may be dissolved in a vehicle such as a solution of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be minimized. (Note: The exact vehicle was not specified in the search results and should be optimized).

-

Dosage: 10 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Daily for 14 consecutive days.

3. Experimental Workflow:

Caption: Experimental workflow for this compound treatment in Trex1-/- mice.

4. Endpoint Analysis:

-

Gene Expression Analysis: At the end of the treatment period, mice are euthanized, and affected tissues (e.g., heart, stomach, tongue, muscle) are collected. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of Ifnb and various interferon-stimulated genes (ISGs). Gene expression is typically normalized to a housekeeping gene like Gapdh.

-

Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The degree of inflammation in the tissues is then scored by a pathologist blinded to the treatment groups.

Protocol 2: General Protocol for Cisplatin-Induced Acute Kidney Injury (AKI) Model

While the specific dosage for this compound was not detailed in the abstracts, this protocol outlines a general workflow for testing an anti-inflammatory agent in a cisplatin-induced AKI model, which can be adapted for this compound.

1. Animal Model:

-

Strain: C57BL/6J mice.

-

Age: 8-10 weeks old.

-

Sex: Male mice are often used to avoid hormonal cycle variations.

2. AKI Induction and this compound Treatment:

-

AKI Induction: A single intraperitoneal injection of cisplatin (typically 20 mg/kg).

-

This compound Administration: this compound or vehicle control is administered, often prior to or concurrently with the cisplatin injection, and potentially for a few days after. The optimal timing and dosage would need to be determined.

-

This compound Formulation: Prepare as described in Protocol 1.

3. Experimental Workflow:

Caption: General experimental workflow for testing this compound in a cisplatin-induced AKI model.

4. Endpoint Analysis:

-

Renal Function: Blood is collected via cardiac puncture at the experimental endpoint (e.g., 72 hours post-cisplatin). Serum is separated to measure blood urea nitrogen (BUN) and creatinine levels as indicators of kidney function.

-

Histopathology: Kidneys are harvested, fixed, and processed for H&E and Periodic acid-Schiff (PAS) staining to assess tubular injury, necrosis, and cast formation.

-

Inflammatory Markers: Kidney tissue is used for qRT-PCR to measure the expression of inflammatory genes. Protein lysates can be analyzed by Western blot or ELISA to assess the activation of signaling pathways like NF-κB and MAPK.

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in inflammatory and autoimmune diseases. The provided protocols for the Trex1-/- and cisplatin-induced AKI mouse models offer a framework for in vivo studies. Researchers should optimize the formulation, dosage, and administration schedule of this compound for their specific experimental model and research questions.

References

Application Notes and Protocols for SN-011 Stock Solution Preparation in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-011 is a potent and selective inhibitor of the STING (Stimulator of Interferon Genes) protein, a key mediator of innate immune responses.[1][2] It functions by competing with the endogenous activator 2'3'-cGAMP for the cyclic dinucleotide binding pocket of STING, thereby preventing its activation and downstream signaling.[1][2] In cell-based assays, this compound has been shown to inhibit STING-dependent signaling with an IC50 value of 76 nM.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro studies exploring its therapeutic potential in STING-driven autoimmune and inflammatory diseases.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H19FN2O4S | |

| Molecular Weight | 462.49 g/mol | |

| CAS Number | 2249435-90-1 | |

| Appearance | Solid | |

| Purity | ≥98% |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Ethanol (EtOH), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator or water bath at 37°C

Protocol for Preparing this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be serially diluted to working concentrations for cell-based assays.

-

Determine the Desired Stock Concentration and Volume: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions. A common stock concentration is 10 mM.

-

Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 462.49 g/mol / 1000 = 4.625 mg

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.

-

Dissolve the Compound: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability. Refer to the storage stability data in the table below.

Preparation of Working Solutions

For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in cell culture media. It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 µM).

-

Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 25 - 100 | ~54 - 216 | Recommended for high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised. |

| Ethanol | 3 - 6 | ~6.5 - 13 | Lower solubility compared to DMSO. |

| Water | Insoluble | - | Not a suitable solvent. |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | Up to 3 years | |

| Stock Solution in Solvent | -80°C | 1 to 2 years | |

| Stock Solution in Solvent | -20°C | 1 month to 1 year |

Mandatory Visualization

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

Caption: this compound inhibits the STING signaling pathway.

References

Application of SN-011 in the Study of STING-Associated Vasculopathy (SAVI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING-associated vasculopathy with onset in infancy (SAVI) is a rare and severe autoinflammatory disorder caused by gain-of-function mutations in the STING1 gene.[1][2][3][4] These mutations lead to constitutive activation of the STING (Stimulator of Interferon Genes) protein, resulting in excessive production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This chronic inflammation drives the clinical manifestations of SAVI, which include severe skin, pulmonary, and joint lesions. SN-011 is a potent and selective antagonist of the STING protein. It functions by binding to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and thereby preventing downstream signaling. This compound has been shown to inhibit the spontaneous activation of STING mutants that cause SAVI, making it a valuable tool for studying the disease and a potential therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in in vitro models of SAVI to assess its efficacy in inhibiting the pathogenic STING signaling pathway.

Data Presentation

The following tables summarize the inhibitory activity of this compound on STING-dependent signaling in various cell-based assays. This data is crucial for determining the effective concentration range for experimental studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Species | Assay | IC50 (nM) | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 127.5 | |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 2'3'-cGAMP-induced Ifnb expression | 107.1 | |

| Human Foreskin Fibroblasts (HFFs) | Human | 2'3'-cGAMP-induced Ifnb expression | 502.8 |

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental approach, the following diagrams are provided.

Caption: STING signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in SAVI patient-derived cells.

Experimental Protocols

Protocol 1: In Vitro Culture and Treatment of SAVI Patient-Derived Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation, culture, and treatment of PBMCs from SAVI patients to assess the effect of this compound on constitutive STING activation.

Materials:

-

Blood collection tubes with anticoagulant (e.g., Heparin or EDTA)

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 mM HEPES

-

This compound (stock solution in DMSO)

-

Cell culture plates (96-well or 24-well)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

PBMC Isolation: a. Dilute whole blood collected from SAVI patients 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical centrifuge tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface. e. Wash the collected cells with PBS and centrifuge at 200-300 x g for 10 minutes. Repeat the wash step. f. Resuspend the cell pellet in complete RPMI-1640 medium.

-

Cell Seeding: a. Count the viable cells using a hemocytometer and trypan blue exclusion. b. Seed the PBMCs in a 96-well or 24-well plate at a density of 1 x 10^6 cells/mL.

-

This compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. A final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control. b. For a dose-response experiment, typical concentrations of this compound to test range from 10 nM to 10 µM. c. Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Incubation: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. b. The incubation time can vary depending on the downstream assay. For gene expression analysis (qPCR), a 6-24 hour incubation is common. For protein analysis (ELISA or Western blot), a 24-48 hour incubation may be required.

-

Sample Collection: a. After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and/or lyse the cells for RNA or protein extraction (Protocols 2 and 4).

Protocol 2: Quantitative PCR (qPCR) for Interferon-Stimulated Gene (ISG) Expression

This protocol measures the mRNA levels of key ISGs to quantify the inhibitory effect of this compound on the type I IFN signature in SAVI patient cells.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit, Thermo Fisher Scientific)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for target ISGs (e.g., IFIT1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: a. Following treatment with this compound (Protocol 1), lyse the PBMCs and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. b. Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

-

cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

qPCR Reaction Setup: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template. b. Run the reactions in triplicate for each sample and gene. c. Include a no-template control (NTC) for each primer set to check for contamination.

-

qPCR Program: a. Use a standard three-step cycling protocol: i. Initial denaturation (e.g., 95°C for 10 minutes) ii. 40 cycles of:

- Denaturation (e.g., 95°C for 15 seconds)

- Annealing/Extension (e.g., 60°C for 60 seconds) iii. Melt curve analysis (for SYBR Green assays) to ensure product specificity.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target ISGs to the housekeeping gene (ΔCt = Ct_ISG - Ct_housekeeping). c. Calculate the relative gene expression changes using the 2^-ΔΔCt method, comparing this compound treated samples to the vehicle control.

Protocol 3: ELISA for Cytokine Secretion

This protocol quantifies the amount of secreted pro-inflammatory cytokines, such as IFN-β and IL-6, in the cell culture supernatant to assess the functional consequence of this compound treatment.

Materials:

-

ELISA kits for human IFN-β and IL-6

-

Microplate reader

Procedure:

-

Sample Collection: a. After treating PBMCs with this compound as described in Protocol 1, centrifuge the culture plate at 300 x g for 5 minutes. b. Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until use.

-

ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions provided with the kit. b. Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve from the absorbance values of the standards. c. Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve. d. Compare the cytokine concentrations in this compound-treated samples to the vehicle control.

Protocol 4: Western Blot for STING Pathway Protein Phosphorylation

This protocol assesses the phosphorylation status of key proteins in the STING signaling pathway (STING, TBK1, IRF3) to directly measure the inhibitory effect of this compound on signal transduction.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: a. Following this compound treatment (Protocol 1), wash the cells with cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant. c. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody of interest overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities using image analysis software. c. Normalize the intensity of the phosphorylated protein to the total protein and the loading control. Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.

Conclusion

This compound represents a highly specific and potent tool for the investigation of SAVI pathogenesis. The protocols outlined above provide a framework for researchers to quantitatively assess the efficacy of this compound in inhibiting the constitutively active STING pathway in patient-derived cells. These studies are essential for furthering our understanding of SAVI and for the preclinical evaluation of STING inhibitors as a targeted therapy for this debilitating disease.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Phenotypic spectrum in recessive STING-associated vasculopathy with onset in infancy: Four novel cases and analysis of previously reported cases [frontiersin.org]

- 4. STING-associated vasculopathy with onset in infancy: a familial case series report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Neuroinflammatory Disease Pathways Using SN-011

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of innate immune signaling pathways within the central nervous system (CNS) can lead to chronic inflammation, neuronal damage, and disease progression. A key pathway implicated in neuroinflammation is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1] Cytosolic DNA, a danger-associated molecular pattern (DAMP) released during cellular stress and damage, activates cGAS to produce the second messenger 2'3'-cGAMP.[2] This, in turn, binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a downstream signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines via the activation of IRF3 and NF-κB transcription factors.[1][2]

SN-011 is a potent and selective small-molecule inhibitor of STING.[3] It acts by binding to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby preventing the conformational changes required for its activation. This application note provides detailed protocols for utilizing this compound to investigate its therapeutic potential in neuroinflammatory disease models, both in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Species | IC50 Value | Stimulation Condition | Reference |

| STING Signaling | - | - | 76 nM | - | |

| IFN-β Expression | Mouse Embryonic Fibroblasts (MEFs) | Mouse | 127.5 nM | 2'3'-cGAMP | |

| IFN-β Expression | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 107.1 nM | 2'3'-cGAMP | |

| IFN-β Expression | Human Foreskin Fibroblasts (HFFs) | Human | 502.8 nM | 2'3'-cGAMP |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |

| Trex1-/- Mouse | Autoimmune Disease with Neuroinflammation | 5 mg/kg, intraperitoneal injection, 3 times weekly | - Improved survival- Reduced multi-organ inflammation- Decreased serum antinuclear antibodies |

Signaling Pathways and Experimental Workflow

Diagram 1: The cGAS-STING Signaling Pathway and the Mechanism of Action of this compound

Caption: cGAS-STING pathway and this compound inhibition.

Experimental Protocols

In Vitro Protocol: Inhibition of STING-Mediated Microglial Activation

This protocol details the use of this compound to inhibit the activation of primary microglia or BV2 microglial cell lines in response to a STING agonist.

Materials:

-

Primary microglia or BV2 microglial cells

-

Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

2'3'-cGAMP (STING agonist)

-

Lipofectamine 3000 or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

-

Reagents for downstream analysis (e.g., RNA isolation kit, qPCR reagents, protein lysis buffer, antibodies for Western blot)

Procedure:

-

Cell Seeding: Seed primary microglia or BV2 cells in appropriate culture plates (e.g., 24-well plates for RNA analysis, 6-well plates for protein analysis) at a density that allows for 70-80% confluency on the day of the experiment. Culture overnight.

-

This compound Pre-treatment:

-

Prepare working solutions of this compound in complete culture medium. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).

-

Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

-

Pre-incubate the cells for 3-6 hours at 37°C.

-

-

STING Activation:

-

Prepare the 2'3'-cGAMP/Lipofectamine 3000 complexes in Opti-MEM according to the manufacturer's instructions. A final concentration of 1-5 µg/mL of 2'3'-cGAMP is a good starting point.

-

Add the transfection complexes to the cells and incubate for 6-24 hours.

-

-

Sample Collection and Analysis:

-

For RNA analysis (qPCR):

-

After the incubation period, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA isolation kit.

-

Isolate total RNA and perform reverse transcription to generate cDNA.

-

Perform qPCR to analyze the expression of target genes such as Ifnb1, Cxcl10, Il6, and Tnf. Normalize to a housekeeping gene (e.g., Actb or Gapdh).

-

-

For protein analysis (Western Blot):

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting to detect phosphorylated and total levels of STING, TBK1, and IRF3.

-

-

For cytokine analysis (ELISA):

-

Collect the cell culture supernatant before lysing the cells.

-

Measure the concentration of secreted cytokines such as IFN-β, IL-6, and TNF-α using commercially available ELISA kits.

-

-

Diagram 2: In Vitro Experimental Workflow

References

Application Notes and Protocols: In Vivo Efficacy of SN-011 in a Lupus-Related Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical driver of innate immunity and its dysregulation is implicated in the pathogenesis of lupus and other interferonopathies.[1][2] Cytosolic DNA, a potent trigger of this pathway, activates cGAS to produce cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING.[3][4] Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), and subsequent production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3]